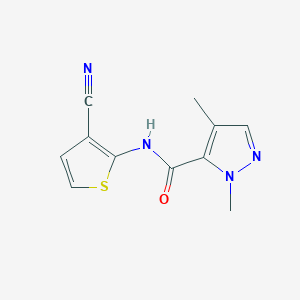

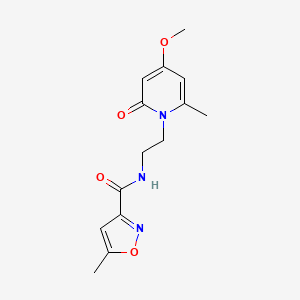

1-(4-methoxybenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-methoxybenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

Research has been conducted on compounds with structures similar to 1-(4-methoxybenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, revealing insights into their synthesis and potential applications. For example, studies on the novel annulated products from aminonaphthyridinones demonstrate the complexity of synthesizing heterocyclic systems and their reactivity, offering a foundation for understanding the synthesis pathways and chemical properties of closely related compounds (Deady & Devine, 2006).

Crystal Structure and Molecular Conformation

Investigations into the crystal structure and molecular conformation of solvated compounds provide critical insights into the structural characteristics that can influence the biological activity of compounds. Research on solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide shows the importance of crystallography in understanding the molecular conformation and potential interactions of such compounds in biological systems (Banerjee et al., 2002).

Cytotoxicity and Antineoplastic Potential

The cytotoxicity and potential antineoplastic properties of new compounds are vital areas of research, with studies demonstrating the synthesis and characterization of derivatives that show in vitro cytotoxic activity against cancer cells. This includes research on pyrazole and pyrimidine derivatives, highlighting the potential for developing new therapeutic agents (Hassan, Hafez, & Osman, 2014).

Intermediate for Biologically Active Compounds

Compounds related to 1-(4-methoxybenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can serve as key intermediates for the synthesis of biologically active molecules. Research on 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one and its derivatives illustrates the role of such intermediates in the design and synthesis of anticancer agents (Wang et al., 2016).

Mechanism of Action

Target of Action

GNF-Pf-1555, also known as 1-(4-methoxybenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, primarily targets the PfMFR3 , an orphan apicomplexan transporter in Plasmodium falciparum. PfMFR3 is predicted to be a member of the major facilitator superfamily (MFS) and is localized to the parasite mitochondrion .

Mode of Action

The compound interacts with its target, PfMFR3, and induces changes that lead to the death of the Plasmodium falciparum parasites. It has been suggested that GNF-Pf-1555 may play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Biochemical Pathways

GNF-Pf-1555 affects the biochemical pathways related to the function of PfMFR3. The compound has been shown to decrease sensitivity to other compounds that have a mitochondrial mechanism of action . .

Result of Action

The molecular and cellular effects of GNF-Pf-1555’s action primarily involve the induction of resistance in Plasmodium falciparum parasites. The compound has been shown to kill both blood- and sexual-stage P. falciparum parasites in the low nanomolar to low micromolar range .

properties

IUPAC Name |

N-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-26-17-9-5-15(6-10-17)14-23-13-3-4-19(21(23)25)20(24)22-16-7-11-18(27-2)12-8-16/h3-13H,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPPWNNQYBOBEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxybenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N,N-diethylacetamide](/img/structure/B2805031.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2805032.png)

![4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline](/img/structure/B2805037.png)

![Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate](/img/structure/B2805048.png)

![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2805051.png)